Product packaging for 3-(4-Methoxyphenyl)-4-methylaniline(Cat. No.:)

3-(4-Methoxyphenyl)-4-methylaniline

Cat. No.: B13088058
M. Wt: 213.27 g/mol
InChI Key: QNDOXVOMQMFLCC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methylaniline is a chemical compound of interest in organic synthesis and materials science research. Anilines with methoxy and methyl substituents are frequently employed as versatile building blocks and intermediates in the development of more complex molecular architectures . Its molecular structure suggests potential utility in the synthesis of functional organic materials, including ligands for metal complexes and monomers for polymeric systems. In pharmaceutical research, structurally similar aniline derivatives are commonly investigated as core precursors in the development of bioactive molecules and are featured in studies exploring new chemical entities . Safety and Handling: This chemical is intended for use by qualified laboratory personnel. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment. It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents . Note: The specific properties and applications for this exact compound are not fully documented in the public scientific literature. The information presented is based on the general characteristics of analogous chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B13088058 3-(4-Methoxyphenyl)-4-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methylaniline

InChI

InChI=1S/C14H15NO/c1-10-3-6-12(15)9-14(10)11-4-7-13(16-2)8-5-11/h3-9H,15H2,1-2H3

InChI Key

QNDOXVOMQMFLCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for 3 4 Methoxyphenyl 4 Methylaniline and Analogous Structures

Retrosynthetic Analysis of 3-(4-Methoxyphenyl)-4-methylaniline

Retrosynthetic analysis offers a logical approach to planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most logical disconnection is the carbon-carbon (C-C) bond that links the two aromatic rings. This disconnection points towards a cross-coupling reaction as the key bond-forming step in the forward synthesis. researchgate.netresearchgate.net

This leads to two primary building blocks: a 4-methylaniline derivative and a 4-methoxyphenyl (B3050149) derivative. Specifically, this would involve a 3-halo-4-methylaniline (where the halogen is typically bromine or iodine) and a 4-methoxyphenyl organometallic reagent, such as 4-methoxyphenylboronic acid. An alternative, though less common, disconnection would be the carbon-nitrogen (C-N) bond of the aniline (B41778) group, suggesting a late-stage amination of a pre-formed biaryl system.

Direct Synthetic Approaches

Direct synthetic methods aim to construct the target molecule in a highly efficient manner, often involving the formation of the key biaryl bond in the final steps of the synthesis.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aromatic rings. libretexts.orgnih.gov This reaction is favored for its mild conditions and tolerance of a wide variety of functional groups. youtube.com In the context of synthesizing this compound, this would involve the reaction of a 3-halo-4-methylaniline with 4-methoxyphenylboronic acid. ontosight.ai This reaction is catalyzed by a palladium complex in the presence of a base. libretexts.orgyoutube.com

Table 1: Typical Components for Suzuki-Miyaura Coupling

ComponentExampleFunction
Aryl Halide 3-Bromo-4-methylanilineProvides one of the aromatic rings and the reactive site for coupling.
Organoboron Reagent 4-Methoxyphenylboronic acidProvides the second aromatic ring. ontosight.ai
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the catalytic cycle of C-C bond formation. youtube.com
Base K₂CO₃, Cs₂CO₃Activates the organoboron reagent.
Solvent Dioxane, Toluene, DMFProvides the medium for the reaction. ontosight.ai

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

An alternative strategy involves forming the C-N bond of the aniline after the biaryl core has been assembled. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgyoutube.comlibretexts.org This method allows for the formation of C-N bonds from aryl halides or triflates and amines. wikipedia.org In a hypothetical synthesis of the target molecule using this strategy, one could start with a 3-halo-4'-methoxy-4-methyl-1,1'-biphenyl and introduce the amino group using an ammonia (B1221849) equivalent under palladium catalysis. This approach has proven to be a versatile tool in organic synthesis for creating a wide range of arylamines. wikipedia.orgnih.gov

The methoxy (B1213986) and methyl groups are typically introduced by using starting materials that already contain these functionalities. The use of commercially available 4-methoxyphenylboronic acid and the synthesis of 3-halo-4-methylaniline from 4-methylaniline (p-toluidine) are common practices. This approach avoids complex and potentially low-yielding steps of introducing these groups onto the aromatic rings at a later stage.

Multi-Step Synthesis and Intermediate Derivatization

Multi-step syntheses provide the flexibility to construct complex molecules through a sequence of reactions, often involving the synthesis of key precursors that are not commercially available.

The successful synthesis of this compound relies on the efficient preparation of its key building blocks.

4-Methoxyphenyl Derivatives: 4-Methoxyphenylboronic acid is a crucial reagent, often synthesized from 4-bromoanisole. guidechem.com The process can involve the formation of a Grignard reagent from 4-bromoanisole, which is then reacted with a boron source like trimethyl borate, followed by hydrolysis to yield the boronic acid. wisc.edu

4-Methylaniline Derivatives: The required 3-halo-4-methylaniline can be prepared from 4-methylaniline. For instance, the bromination of 4-methylaniline can yield 3-bromo-4-methylaniline. Careful control of the reaction conditions is necessary to achieve the desired regioselectivity. An alternative approach to a related structure, 4-methoxy-3-methylaniline, involves the reduction of 1-methoxy-2-methyl-4-nitrobenzene using a palladium on carbon catalyst under a hydrogen atmosphere. chemicalbook.com

Another potential, though less direct, multi-step route could involve a Friedel-Crafts acylation of a protected 4-methylaniline with 4-methoxybenzoyl chloride, followed by reduction of the ketone and removal of the protecting group. However, controlling the regioselectivity of the initial acylation could be a significant challenge.

Reductive Amination in the Context of Related Anilines

Reductive amination is a cornerstone of amine synthesis, valued for its ability to form carbon-nitrogen bonds in a controlled manner, thereby avoiding the common issue of over-alkylation seen with direct alkylation methods. masterorganicchemistry.com This process typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.comrsc.org

While direct alkylation of amines with alkyl halides is often problematic due to a lack of selectivity, reductive amination offers a more reliable alternative for producing secondary and tertiary amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com For instance, the synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline has been achieved through the condensation of p-anisidine (B42471) and 4-(dimethylamino)benzaldehyde (B131446), followed by the reduction of the resulting Schiff base with sodium borohydride. mdpi.com

However, the reductive amination of electron-deficient anilines can be challenging, often resulting in low yields or requiring harsh reaction conditions. rsc.orgthieme-connect.com To address this, optimized protocols have been developed. One such method utilizes a BH₃·THF/AcOH/CH₂Cl₂ system, which has proven effective for a range of electron-deficient amines. thieme-connect.com For particularly unreactive substrates, more potent combinations like BH₃·THF/TMSCl/DMF and NaBH₄/TMSCl/DMF can achieve full conversion in a significantly shorter time. thieme-connect.com The choice of catalyst and reducing agent is critical; for example, AlCl₃ has been shown to be an effective catalyst for the reductive amination of various carbonyl compounds using the cost-effective and stable reducing agent polymethylhydrosiloxane (B1170920) (PMHS). rsc.org

Table 1: Comparison of Reductive Amination Methods for Electron-Deficient Anilines
MethodReagentsConditionsConversion/YieldReference
Method ABH₃·THF/AcOH/CH₂Cl₂Room temp, several hoursGood to excellent thieme-connect.com
Method BBH₃·THF/TMSCl/DMFRoom temp, 10-25 minFull conversion thieme-connect.com
Method CNaBH₄/TMSCl/DMFRoom temp, 10-25 minFull conversion thieme-connect.com
AlCl₃/PMHSAlCl₃, PMHS, EtOH70 °CGood to excellent rsc.org

Nucleophilic Substitution Reactions with Halogenated Aryl Precursors

Nucleophilic aromatic substitution (SɴAr) is a fundamental reaction in organic chemistry for the formation of aryl-nitrogen bonds, particularly when synthesizing diarylamines. nih.govrsc.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, such as an amine. wikipedia.org The success of SɴAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. wikipedia.org

The synthesis of diarylamines via SɴAr can be achieved under transition-metal-free conditions, especially when one of the aromatic rings is electron-deficient. nih.gov However, the scope of traditional SɴAr can be limited by steric hindrance or unfavorable electronic effects. nih.gov In such cases, catalyzed versions of nucleophilic aromatic substitution are employed. Copper- and palladium-catalyzed reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are prominent methods for coupling anilines with aryl halides. acs.orgyoutube.com

For example, the synthesis of 4-Methoxy-N-phenylaniline has been accomplished through the condensation of 4-methoxy-benzenamine and bromobenzene (B47551) using a catalytic amount of copper iodide in the presence of anhydrous potassium carbonate. iucr.org The reactivity in these reactions is influenced by the solvent, with polar solvents like DMSO and DMF generally being more effective than less polar ones like toluene. rsc.orgresearchgate.net The choice of base is also crucial, with K₃PO₄ often providing the best results in copper-catalyzed systems. researchgate.net

Catalytic Systems and Reaction Conditions Optimization

The optimization of catalytic systems and reaction conditions is paramount for achieving high yields and selectivity in the synthesis of diarylamines. This is particularly true for cross-coupling reactions like the Buchwald-Hartwig and Suzuki-Miyaura reactions, which are frequently used to construct the C-N bond in diarylamines. acs.orgchimia.ch The choice of catalyst, ligand, base, and solvent can dramatically influence the outcome of the reaction. researchgate.netnsf.gov

For instance, in copper-catalyzed N-arylation reactions, polar solvents such as DMSO, DMF, and CH₃CN have been found to be more efficient than nonpolar solvents like toluene. researchgate.net The selection of the base is also critical, with potassium phosphate (B84403) (K₃PO₄) often proving to be the most effective. researchgate.net The stoichiometry of the reactants can also play a significant role; an excess of the amine component can sometimes serve as both a reactant and a ligand, promoting the reaction and suppressing the formation of undesired side products. researchgate.net

In palladium-catalyzed systems, the ligand plays a crucial role in the efficiency of the catalytic cycle. Ligands like BINAP have been used successfully in palladium-catalyzed aromatic substitutions without the need for a strong base. youtube.com The development of highly active catalysts, such as palladium carbene complexes, has enabled arylations to proceed even at room temperature with very low catalyst loadings. youtube.com

Recent advancements in reaction optimization have incorporated machine learning and Bayesian optimization to more efficiently explore the vast parameter space of chemical reactions. chimia.chnsf.govnih.gov These computational approaches can accelerate the discovery of optimal conditions by intelligently selecting experiments to perform, thereby reducing the time and resources required for process development. nih.gov

Table 2: Key Parameters in Catalytic Diarylamine Synthesis
ParameterInfluence on ReactionExamplesReference(s)
Catalyst Determines reaction pathway and efficiency.CuI, Pd(OAc)₂, Au-Pd/TiO₂ youtube.comresearchgate.netnih.gov
Ligand Modulates catalyst activity and selectivity.BINAP, various phosphine-based ligands youtube.com
Base Activates the amine nucleophile.K₃PO₄, Cs₂CO₃, NaOtBu researchgate.net
Solvent Affects solubility and reaction rates.DMSO, DMF, Toluene rsc.orgresearchgate.net
Temperature Influences reaction kinetics and side reactions.Room temperature to >100 °C youtube.com
Concentration Impacts reaction rate and product distribution.Varies depending on specific reaction

Modern Synthetic Methodologies (e.g., Metal-Free Approaches, Flow Chemistry)

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of metal-free approaches and the adoption of flow chemistry for the synthesis of diarylamines.

Metal-free synthesis offers several advantages, including the avoidance of toxic and expensive transition metals, which can be difficult to remove completely from the final product. acs.orgacs.org One notable metal-free strategy involves a one-pot synthesis of diarylamines from aromatic aldehydes and anilines. acs.orgacs.org This method proceeds through an imine formation, followed by an oxidative rearrangement and a light-induced deformylation, all occurring in a single vessel with high atom economy. acs.orgacs.org Another innovative metal-free approach is the desulfinylative Smiles rearrangement, which allows for the synthesis of sterically hindered diarylamines under mild conditions. nih.gov

Flow chemistry has emerged as a powerful tool for organic synthesis, offering enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. vapourtec.comamt.ukrsc.org The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling reactions to be run under conditions that would be difficult or dangerous in a batch reactor. rsc.org This technology has been successfully applied to various reactions relevant to diarylamine synthesis, including nucleophilic aromatic substitutions, hydrogenations, and multi-step syntheses. vapourtec.comamt.uk For instance, the continuous flow synthesis of APIs has demonstrated the potential for reduced waste, shorter production times, and the safe handling of hazardous intermediates. nih.govacs.org The integration of flow chemistry with other enabling technologies, such as photochemistry and electrochemistry, further expands the synthetic possibilities. vapourtec.comacs.org

Table 3: Comparison of Modern Synthetic Methodologies
MethodologyKey FeaturesAdvantagesDisadvantagesReference(s)
Metal-Free Synthesis Avoids transition metal catalysts.Reduced toxicity, lower cost, simplified purification.May have a more limited substrate scope compared to catalyzed reactions. nih.govacs.orgacs.org
Flow Chemistry Continuous processing in microreactors.Enhanced safety, precise control, scalability, efficient heat/mass transfer.Higher initial equipment cost, potential for clogging. vapourtec.comamt.ukrsc.orgnih.govacs.org

Advanced Spectroscopic and Spectrometric Characterization of 3 4 Methoxyphenyl 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis

No ¹H NMR spectra for 3-(4-Methoxyphenyl)-4-methylaniline are available. This analysis would typically provide information on the chemical shift of each unique proton, the integration to determine the ratio of protons, and the splitting patterns (coupling) that reveal adjacent proton relationships, thus confirming the substitution pattern on the aromatic rings.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Information regarding the ¹³C NMR spectrum of this compound is not available. This technique is essential for identifying all unique carbon atoms in a molecule, including quaternary carbons, which is critical for confirming the carbon framework of the biaryl structure and the positions of the methyl and methoxy (B1213986) substituents.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

There are no 2D NMR data (COSY, HSQC/HMQC, HMBC) for this compound in the public domain. These advanced experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the individual aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the two aromatic rings and confirming the substitution pattern.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

No IR spectrum for this compound has been found. An IR spectrum would be used to identify characteristic vibrations of its functional groups. Key expected absorptions would include N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and methyl groups, C=C stretching within the aromatic rings, and the characteristic C-O stretching for the methoxy group's ether linkage.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Published mass spectrometry data for this compound are absent. Mass spectrometry would confirm the molecular weight of the compound by identifying the molecular ion peak. Analysis of the fragmentation pattern would provide further structural evidence, likely showing fragments corresponding to the loss of methyl or methoxy groups, or cleavage of the bond between the two aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

There is no available UV-Vis spectroscopic data for this compound. This analysis would provide insight into the electronic transitions within the molecule, specifically the π-π* transitions associated with the conjugated biaryl system. The position of the maximum absorbance (λmax) would offer information about the extent of conjugation between the two aromatic rings.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Comprehensive searches of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Therefore, detailed information regarding its solid-state molecular architecture, including bond lengths, bond angles, torsion angles, and intermolecular interactions determined by single-crystal X-ray diffraction, is not publicly available at this time.

Without experimental crystallographic data, it is not possible to provide the requested data tables on crystal data, atomic coordinates, bond lengths, bond angles, and hydrogen bond geometry for this compound.

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 4 Methylaniline

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 3-(4-Methoxyphenyl)-4-methylaniline.

The geometry of this compound is defined by the bond lengths, bond angles, and, most notably, the dihedral angle between the two phenyl rings. This dihedral angle is a critical determinant of the molecule's conformational energy landscape. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G**, are employed to find the minimum energy conformation. scispace.com For biaryl systems, there is a delicate balance between the stabilizing effects of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between ortho-substituents, which favors a twisted conformation. In this compound, the methyl group at the 4-position and the hydrogen atoms at the ortho positions of the aniline (B41778) ring, along with the substituents on the methoxyphenyl ring, will influence this torsional angle.

The potential energy surface can be scanned by systematically varying the dihedral angle to identify all low-energy conformers and the transition states that separate them. scispace.com Studies on similar biaryl anilines have shown that electron-donating groups can influence the rotational barrier around the N-CO bond in acylated anilines, and similar electronic effects can be expected to play a role in the conformational preferences of this compound. scispace.com

Table 1: Representative Optimized Geometric Parameters for a Biaryl Aniline System (Calculated at B3LYP/6-31G level)** This table presents illustrative data based on studies of similar molecules, as specific data for this compound is not available.

Parameter Value
C-C (inter-ring) bond length 1.49 Å
C-N bond length 1.40 Å
C-O bond length 1.37 Å

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net For substituted anilines, the nature and position of the substituent significantly affect the HOMO-LUMO gap. researchgate.net Electron-donating groups like methoxy (B1213986) and methyl generally increase the HOMO energy level, making the molecule more susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. chemrxiv.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the amine group and the oxygen atom of the methoxy group, indicating these as sites for electrophilic attack. researchgate.net Positive potential (blue) would be expected around the amine hydrogens, suggesting them as sites for nucleophilic attack. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Substituted Aniline (Calculated using DFT/B3LYP) This table presents illustrative data based on studies of similar molecules, as specific data for this compound is not available.

Parameter Energy (eV)
HOMO -5.2 eV
LUMO -0.8 eV

DFT calculations are widely used to predict and help interpret various spectroscopic data.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and correlated with experimental data to confirm the molecular structure. The calculated chemical shifts are generally in good agreement with experimental values after appropriate scaling.

IR: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net A comparison between the calculated and experimental IR spectra aids in the assignment of vibrational modes. For this compound, characteristic peaks for N-H stretching, C-H stretching (aromatic and methyl), C-N stretching, and C-O stretching would be expected.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. thaiscience.info The calculations provide information about the electronic transitions, such as the π-π* and n-π* transitions, which are responsible for the absorption bands. The HOMO-LUMO gap is directly related to the electronic transitions observed in the UV-Vis spectrum. nih.gov

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as charge transfer and electron delocalization. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the phenyl ring (n → π* interaction), which is a measure of the resonance effect. nih.gov It can also reveal hyperconjugative interactions, such as the interaction between the lone pair of the methoxy oxygen and the antibonding orbitals of the adjacent C-C bonds. These interactions contribute to the stability of the molecule.

Theoretical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. researchgate.net

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, the presence of electron-donating groups in this compound would be expected to decrease its electronegativity and chemical hardness compared to unsubstituted aniline.

Table 3: Representative Theoretical Descriptors for a Substituted Aniline This table presents illustrative data based on studies of similar molecules, as specific data for this compound is not available.

Descriptor Value (eV)
Ionization Potential (I) 5.2
Electron Affinity (A) 0.8
Electronegativity (χ) 3.0
Chemical Hardness (η) 2.2
Chemical Softness (S) 0.45

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. benthamopenarchives.com For a flexible molecule like this compound, MD simulations can explore its conformational space, revealing the different shapes it can adopt at a given temperature. nih.govmdpi.com

MD simulations can also be used to study the effect of the solvent on the molecule's conformation and properties. The interactions between the solute and solvent molecules can stabilize certain conformations over others. For example, in a polar solvent, conformations with a larger dipole moment might be favored. Mixed-solvent MD simulations can even be used to identify potential binding sites on a molecule by observing the preferential accumulation of different solvent probes. mdpi.comnih.gov This approach is particularly relevant in the context of drug design, where understanding how a molecule interacts with its environment is crucial.

Computational Modeling of Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational modeling serves as a powerful tool to elucidate the nature and strength of non-covalent interactions that govern the supramolecular assembly of crystalline solids. In the absence of direct experimental data for this compound, theoretical investigations of analogous compounds provide significant insights into the probable molecular interactions, such as hydrogen bonding and π-π stacking, that this molecule is likely to exhibit.

Hydrogen Bonding:

Theoretical studies on molecules containing similar functional groups, such as methoxyphenyl and aniline moieties, have quantified the energetic and geometric characteristics of the hydrogen bonds they form. For instance, in a computationally studied 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, a C-H···O hydrogen bond involving a methoxyphenyl group was calculated to have an interaction energy of 47.1 kJ mol⁻¹. nih.gov This highlights the potential of the methoxy group in this compound to act as a significant hydrogen bond acceptor.

The primary amine group is expected to be a potent hydrogen bond donor. In related aniline derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed to be primary drivers of the supramolecular architecture. Density Functional Theory (DFT) calculations on various aniline derivatives have been employed to understand the strength and nature of these interactions. tandfonline.com These studies often utilize methods like Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Reduced Density Gradient (RDG) analysis to characterize hydrogen bonds and other weak interactions. researchgate.netnih.gov For this compound, it is anticipated that the amine protons would form hydrogen bonds with the nitrogen atom of a neighboring amine group or the oxygen atom of the methoxy group.

Table 1: Representative Hydrogen Bond Interaction Data from Analogous Compounds

Interacting Groups (Donor-H···Acceptor)Compound TypeComputational MethodInteraction Energy (kJ/mol)Reference
C-H···OMethoxyphenyl derivativeDFT (B3LYP/6-311G(d,p))47.1 nih.gov
N-H···N / N-H···OAniline derivativesDFTNot specified tandfonline.com

π-π Stacking Interactions:

The presence of two aromatic rings in this compound makes π-π stacking a highly probable and influential interaction in its crystal structure. The relative orientation of these rings (e.g., face-to-face, slipped-parallel, T-shaped) dictates the nature and strength of the interaction.

Computational studies on benzene (B151609) derivatives provide valuable benchmarks for these interactions. A theoretical investigation on aniline homodimers calculated using the MP2/aug-cc-pVDZ method found that a slipped-parallel arrangement is the most stable, with an interaction energy of -8.92 kcal/mol at an intermolecular distance of 3.47 Å. banglajol.inforesearchgate.net In another study on a methoxyphenyl-containing compound, a π-π stacking interaction between parallel phenyl rings was characterized by a centroid-to-centroid distance of 3.7318 Å. nih.gov These values suggest that the phenyl rings in this compound likely adopt a displaced or slipped conformation to minimize electrostatic repulsion and maximize attractive dispersion forces.

Table 2: Representative π-π Stacking Interaction Data from Analogous Compounds

Interacting RingsCompound TypeComputational MethodConfigurationInteraction Energy (kcal/mol)Centroid-Centroid Distance (Å)Reference
Aniline - AnilineAnilineMP2/aug-cc-pVDZSlipped-parallel-8.923.47 banglajol.inforesearchgate.net
Phenyl - PhenylMethoxyphenyl derivativeX-ray DiffractionParallelNot specified3.7318 nih.gov

Chemical Reactivity and Derivatization Strategies for 3 4 Methoxyphenyl 4 Methylaniline

Reactions at the Aniline (B41778) Nitrogen Center

The nitrogen atom of the aniline moiety in 3-(4-Methoxyphenyl)-4-methylaniline is a primary site for chemical reactions due to its nucleophilic character. Key transformations at this center include N-alkylation, N-acylation, the formation of Schiff bases and imines, and diazotization followed by coupling reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the aniline. This can be achieved through various methods, including reactions with alkyl halides or the use of alkylating agents like alkyl p-toluenesulfonates. google.com For instance, the reaction of anilines with diol derivatives in the presence of a catalyst like pentafluorophenol (B44920) can lead to N-alkylation. acs.org The resulting N-alkylated products can undergo further transformations; for example, N-alkylation followed by propargylation can introduce an alkyne functionality. acs.org

N-Acylation is the process of adding an acyl group to the aniline nitrogen. This is typically accomplished by reacting the aniline with an acylating agent such as an acid chloride or an acid anhydride. This reaction is fundamental in organic synthesis for the protection of the amino group or for the introduction of a carbonyl moiety, which can then be used in subsequent synthetic steps.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halides, Alkyl p-toluenesulfonates, DiolsSecondary or Tertiary Amine
N-AcylationAcid chlorides, Acid anhydridesAmide

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. eijppr.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The formation of these C=N double bonds is a reversible process. lumenlearning.comlibretexts.org

The reaction mechanism proceeds in two main steps: the formation of a carbinolamine intermediate followed by its dehydration to yield the final imine. eijppr.comejpmr.com The rate of imine formation is sensitive to the pH of the reaction medium, with optimal rates generally observed around a pH of 5. lumenlearning.comlibretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, the removal of the hydroxyl group from the carbinolamine intermediate is difficult. lumenlearning.comlibretexts.org

Schiff bases derived from substituted anilines and aromatic aldehydes have demonstrated a wide range of applications. For example, the reaction of 4-methoxyaniline with 4-(dimethylamino)benzaldehyde (B131446) results in the formation of a Schiff base. mdpi.com Theoretical studies on the formation of Schiff bases from para-substituted anilines, such as p-methoxyaniline and p-methylaniline, with various aldehydes have been conducted to understand the reaction mechanism and energy barriers. eijppr.comejpmr.com

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO)Schiff Base / Imine (Ar-N=CH-R)
This compoundKetone (R-CO-R')Schiff Base / Imine (Ar-N=CR-R')

The primary aromatic amine group of this compound can undergo diazotization. This reaction involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). nih.gov This process converts the amino group into a highly reactive diazonium salt.

These diazonium salts are valuable intermediates in organic synthesis and can subsequently undergo a variety of coupling reactions. nih.gov A prominent example is azo coupling , where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. youtube.com This reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which often leads to highly colored molecules known as azo dyes. nih.govyoutube.com The coupling reaction with an activated benzene (B151609) ring typically results in para-substitution. youtube.com

StepReagentsIntermediate/Product
DiazotizationSodium nitrite, Strong acid (e.g., HCl)Arenediazonium Salt
Azo CouplingElectron-rich aromatic compound (e.g., phenol, aniline)Azo Compound

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Rings

The two phenyl rings of this compound provide sites for electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

The 4-methylaniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino group and the methyl group. wikipedia.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. wikipedia.org For instance, direct halogenation of anilines can be performed, though control of regioselectivity can be a challenge. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. wikipedia.orgoneonta.edu The nitro group can subsequently be reduced to an amino group, providing a route to further derivatization. oneonta.edu

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is achieved through reaction with sulfuric acid or fuming sulfuric acid. wikipedia.orgresearchgate.net Sulfonation is a reversible process and can be used to introduce a water-solubilizing group or as a protecting group strategy. oneonta.edugoogle.com

The 4-methoxyphenyl (B3050149) group is also activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group (-OCH3), which directs incoming electrophiles to the ortho and para positions. Reactions such as halogenation, nitration, and sulfonation can also be performed on this ring. wikipedia.org

Furthermore, the methoxy group itself can be a site for chemical transformation. Demethylation to the corresponding phenol can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting hydroxyl group can then be used for further derivatization, such as etherification or esterification.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The structure of this compound provides a foundational framework for the synthesis of a variety of nitrogen-containing heterocycles. While direct cyclization is not spontaneous, the aniline group can be readily converted into intermediates poised for intramolecular ring closure. Key strategies would involve classic named reactions that build upon the aniline core to construct fused ring systems like indoles, quinolines, and isoquinolines.

Fischer Indole (B1671886) Synthesis: A cornerstone of heterocyclic chemistry, the Fischer indole synthesis constructs an indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govyoutube.com To utilize this compound as a precursor, it would first need to be converted to the corresponding hydrazine, 1-(3-(4-methoxyphenyl)-4-methylphenyl)hydrazine. Subsequent reaction with a ketone (e.g., acetone) or an aldehyde under acidic catalysis would initiate a cascade involving the formation of a hydrazone, followed by a critical wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a new C-C bond. youtube.com The final steps involve cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. youtube.commdpi.com

The substitution pattern on the starting aniline is crucial for determining the final indole structure. In this case, the 4-methyl group and the 3-(4-methoxyphenyl) group would direct the cyclization. Depending on the ketone used, the reaction could lead to a mixture of regioisomers, although steric hindrance from the bulky 4-methoxyphenyl group might favor cyclization at the less hindered C2 position of the aniline ring. The presence of the electron-donating methoxy group on the phenyl substituent generally accelerates the reaction. nih.govyoutube.com

Bischler-Napieralski and Pictet-Spengler Type Reactions: These reactions are powerful methods for synthesizing isoquinoline (B145761) and tetrahydroisoquinoline scaffolds, respectively. wikipedia.orgorganic-chemistry.org Both pathways require modification of the aniline starting material into a β-arylethylamine derivative. For the Bischler-Napieralski reaction, this β-arylethylamine would be acylated to form an amide. Treatment of this N-acyl derivative with a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) would generate an electrophilic nitrilium ion intermediate that undergoes intramolecular electrophilic aromatic substitution onto the aniline ring, followed by aromatization to yield a dihydroisoquinoline. wikipedia.orgorganic-chemistry.org

The Pictet-Spengler reaction follows a similar logic, condensing a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then cyclizes. wikipedia.orgthermofisher.com The success and regioselectivity of both reactions are highly dependent on the electronic properties of the aromatic ring undergoing cyclization. The electron-rich nature of the this compound core, enhanced by the methyl group, would facilitate the electrophilic ring closure. The primary challenge lies in the initial synthesis of the required β-arylethylamine precursor.

Quinoline (B57606) Synthesis: Quinolines, another important class of heterocycles, can be synthesized from anilines through various methods, including the Combes, Doebner-von Miller, and Friedländer syntheses. A common approach involves the reaction of an aniline with an α,β-unsaturated ketone or aldehyde under acidic conditions. For this compound, reaction with a suitable α,β-unsaturated carbonyl compound would lead to a dihydroquinoline intermediate, which can then be oxidized to the aromatic quinoline. nih.gov Multicomponent reactions, where an aniline, an aldehyde, and an activated methylene (B1212753) compound are condensed, also provide a direct route to highly substituted quinoline derivatives. mdpi.com

The table below summarizes potential cyclization strategies for creating heterocyclic systems from this compound.

Target Heterocycle Required Reaction Necessary Derivatization of Starting Aniline Key Reagents/Catalysts Anticipated Product Core Structure
IndoleFischer Indole Synthesis nih.govnih.govConversion to phenylhydrazineAldehyde/Ketone, Brønsted/Lewis acid mdpi.com5-(4-Methoxyphenyl)-6-methyl-1H-indole
DihydroisoquinolineBischler-Napieralski Reaction wikipedia.orgorganic-chemistry.orgConversion to N-acyl-β-arylethylaminePOCl₃, P₂O₅ organic-chemistry.orgDihydroisoquinoline fused to the aniline ring
TetrahydroisoquinolinePictet-Spengler Reaction wikipedia.orgmdpi.comConversion to β-arylethylamineAldehyde/Ketone, Protic/Lewis acid wikipedia.orgthermofisher.comTetrahydroisoquinoline fused to the aniline ring
QuinolineFriedländer/Combes SynthesisNoneα,β-Unsaturated carbonyl, Acid catalyst nih.gov2,3-Disubstituted-5-methyl-6-(4-methoxyphenyl)quinoline

Metal-Catalyzed Transformations Involving this compound or its Derivatives

Transition metal catalysis offers a powerful toolkit for forging new bonds at positions that are otherwise unreactive. For this compound, the primary amine (N-H) and various aromatic C-H bonds are potential sites for metal-catalyzed functionalization.

Palladium-Catalyzed Transformations: Palladium catalysts are renowned for their efficiency in forming carbon-nitrogen bonds, most notably through the Buchwald-Hartwig amination. mit.edu This reaction typically couples an amine with an aryl halide or triflate. In this context, this compound can act as the amine nucleophile, reacting with a variety of aryl or heteroaryl halides to produce more complex triarylamine structures. The reaction is typically facilitated by a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) in the presence of a base such as sodium tert-butoxide. nih.gov Palladium-catalyzed amination has also been successfully applied to aryl sulfides, broadening the scope of potential coupling partners. nih.govkyoto-u.ac.jp

Rhodium-Catalyzed C-H Activation: In recent years, rhodium-catalyzed C-H activation has emerged as a strategy for the direct functionalization of arenes, often guided by a directing group. nih.gov The aniline nitrogen in this compound, or a derivative thereof (e.g., an amide or a pyridine (B92270) attached to the nitrogen), could serve as a directing group to facilitate C-H activation at the ortho-position (C2). This would generate a rhodacycle intermediate, which can then react with various coupling partners like alkenes or alkynes to introduce new substituents. rsc.orgnih.gov This approach allows for the construction of new C-C or C-heteroatom bonds with high regioselectivity, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a classic and cost-effective alternative to palladium-based methods for C-N bond formation. Modern protocols often use copper(I) salts (e.g., CuI) in combination with a ligand, such as L-proline or a phenanthroline derivative, to couple anilines with aryl iodides or bromides under milder conditions than traditional Ullmann reactions. nih.gov Copper catalysis is also effective for other transformations, such as the chalcogenation of N-H bonds to form N-S or N-Se linkages by coupling anilines with disulfides or diselenides. rsc.org

The following table outlines potential metal-catalyzed transformations for this compound.

Transformation Type Catalytic System Reaction Site Potential Coupling Partner Resulting Structure
N-ArylationPalladium/Phosphine Ligand mit.edunih.govN-H bondAryl Halide/Triflate/SulfideN-[3-(4-Methoxyphenyl)-4-methylphenyl]arylamine
N-ArylationCopper(I)/Ligand nih.govN-H bondAryl Iodide/BromideN-[3-(4-Methoxyphenyl)-4-methylphenyl]arylamine
C-H Alkylation/ArylationRhodium(III) nih.govnih.govC-H bond (ortho to directing group)Alkene, AlkyneC2-functionalized aniline derivative
N-ChalcogenationCopper(I) rsc.orgN-H bondDiphenyl Disulfide/DiselenideN-Sulfenyl or N-Selenyl aniline derivative

Applications and Advanced Research Directions for 3 4 Methoxyphenyl 4 Methylaniline and Its Derivatives

Design and Synthesis of Advanced Organic Materials

The pursuit of novel organic materials with tailored optical and electronic properties is a significant driver of modern chemical synthesis. The scaffold of 3-(4-methoxyphenyl)-4-methylaniline offers a versatile platform for constructing complex molecules with potential applications in materials science.

The amine and biaryl functionalities within this compound make it a suitable monomer for incorporation into various polymeric structures. Research in this area focuses on synthesizing polymers with specific thermal, mechanical, and electronic properties. While direct studies on this specific compound's incorporation into polymers and dyes are not extensively documented in the public domain, the general principles of polymer chemistry suggest its potential use in creating polyamides, polyimides, or other condensation polymers. The methoxy (B1213986) group can enhance solubility and processability, while the methyl group can influence the polymer's morphology and packing. In dye systems, the chromophoric nature of the substituted biphenyl (B1667301) core could be exploited, with the amine group serving as a potential auxochrome to modulate the color and photophysical properties of the resulting dye.

The electron-donating nature of the methoxy and amino groups, combined with the π-conjugated system of the biphenyl core, makes this compound an interesting candidate for the development of charge-transfer compounds. These compounds are fundamental to various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In a charge-transfer complex, this molecule could act as the electron donor, paired with a suitable electron acceptor. The efficiency of charge transfer would be influenced by the relative orientation of the donor and acceptor moieties, which can be fine-tuned through synthetic modifications. Organoboron complexes, for instance, have gained significant attention for their optical properties and applications, and ligands based on structures similar to this compound could be used to create novel organoboron complexes with unique photophysical characteristics. rsc.org

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom of the aniline (B41778) moiety in this compound provides a key coordination site, making it a valuable ligand in the field of coordination chemistry and catalysis.

Metal complexes derived from this compound-based ligands hold potential as catalysts for a range of organic transformations. The electronic environment around the metal center, which is modulated by the ligand, is a critical factor in determining the catalytic activity and selectivity. By modifying the ligand structure, it is possible to tune the catalyst's performance for specific reactions, such as cross-coupling reactions, hydrogenations, or oxidations. While specific catalytic applications of complexes derived from this particular aniline are a subject for further research, the broader field of catalysis extensively utilizes metal complexes with tailored N-donor ligands to achieve high efficiency and control in chemical synthesis.

Mechanistic Organic Chemistry Studies

The structure of this compound can be utilized in studies aimed at understanding reaction mechanisms. For example, its derivatives could be employed as probes to investigate the electronic and steric effects in various organic reactions. The presence of distinct substituents on the aromatic rings allows for systematic modifications and the study of their impact on reaction rates and pathways. Such mechanistic studies are fundamental to the development of new synthetic methodologies and the refinement of existing ones. While a specific mechanistic study on this compound was not found, related structures are used to probe reaction mechanisms, for instance in the study of novel analgesics. nih.gov

Elucidation of Reaction Pathways for Synthetic Transformations

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl groups. The synthesis would typically involve the coupling of an aryl halide, such as 3-bromo or 3-iodo-4-methylaniline, with 4-methoxyphenylboronic acid.

The elucidation of the reaction pathway is crucial for optimizing reaction conditions and yield. The generally accepted catalytic cycle for this transformation involves three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-4-methylaniline, forming a Pd(II) complex. libretexts.orgnih.gov

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst. libretexts.orgnih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies provide quantitative data on the speed and energy changes of the synthetic reactions. Kinetic studies on Suzuki-Miyaura reactions often reveal that the process follows first-order kinetics, where the reaction rate is dependent on the concentration of the palladium complex formed after transmetalation. libretexts.org However, applying a formal kinetic approach can be complex due to the various short-lived forms of palladium that can exist in situ. mdpi.com

By systematically varying parameters like temperature, catalyst loading, and reactant concentrations, researchers can build a comprehensive kinetic profile of the reaction. mdpi.comresearchgate.net This data is instrumental in developing a mathematical model that describes the reaction behavior, facilitating optimization and scale-up. mdpi.com

Structure-Activity Relationship (SAR) Studies in Molecular Design

Derivatives of this compound are of significant interest in drug discovery, particularly as potential kinase inhibitors. soton.ac.ukresearchgate.net Understanding how structural modifications affect biological activity is key to designing new therapeutic agents.

Correlation of Structural Modifications with Receptor/Enzyme Binding and Molecular Interactions (e.g., through molecular docking)

Structure-Activity Relationship (SAR) studies investigate how changes to a molecule's structure impact its interaction with a biological target, such as an enzyme or receptor. For derivatives of this compound, this involves synthesizing a series of analogs with systematic modifications and evaluating their biological activity. nih.govmdpi.com

Key modifications for SAR studies could include:

Altering substituents on the aniline ring: For example, replacing the methyl group with other alkyl groups or halogens.

Modifying the methoxy group: Replacing it with other electron-donating or electron-withdrawing groups to probe electronic and steric effects.

Changing the substitution pattern: Moving the substituents to different positions on either aromatic ring.

For instance, in studies of similar kinase inhibitors, it has been shown that small lipophilic substituents like halogens or methyl groups at the C-4' position of the aniline ring are often preferred. researchgate.net The introduction of a hydroxyl group at the meta position of the aniline has also been found to produce potent inhibitors of certain tyrosine kinases. researchgate.net

Molecular Docking is a computational technique that complements experimental SAR studies. It predicts how a molecule binds to the active site of a target protein, providing insights into the specific molecular interactions that govern its activity. nih.govnih.govderpharmachemica.com For a derivative of this compound targeting a protein kinase, docking could reveal:

Hydrogen bonding: The aniline's -NH2 group could act as a hydrogen bond donor to residues in the kinase's hinge region.

Hydrophobic interactions: The methyl and methoxyphenyl groups could fit into hydrophobic pockets within the active site.

π-π stacking or π-cation interactions: The aromatic rings could interact with aromatic residues or charged species in the binding site. mdpi.com

These computational predictions help rationalize the observed SAR and guide the design of new, more potent compounds. researchgate.net

Rational Design of Derivatives for Targeted Molecular Functions

The insights gained from SAR and molecular docking studies enable the rational design of new derivatives with enhanced potency, selectivity, and drug-like properties. nih.gov This is an iterative process of designing, synthesizing, and testing new compounds.

For example, if SAR studies indicate that a larger hydrophobic group is tolerated at the 4-position of the aniline ring, new derivatives can be synthesized with this feature to potentially improve binding affinity. If a hydrogen bond is predicted to be crucial for activity, the molecule can be modified to include stronger hydrogen bond donors or acceptors.

This approach has been successfully used to develop inhibitors for various kinases, such as cyclin G associated kinase (GAK), by exploring different substitutions on the aniline scaffold. soton.ac.uk The goal is to optimize the molecule's fit within the target's binding site to achieve a specific biological effect, such as the inhibition of tumor cell proliferation or migration. nih.gov

Interactive data from hypothetical SAR studies on derivatives of this compound for a target kinase are presented below.

Table 1: Hypothetical SAR Data for Kinase Inhibition

CompoundR1 (at C4)R2 (at C4')IC50 (nM)Predicted Binding Energy (kcal/mol)Key Interaction
Parent -CH3-OCH3150-8.5H-bond with hinge
Analog 1 -H-OCH3350-7.9Weaker hydrophobic contact
Analog 2 -CH3-OH80-9.1Additional H-bond
Analog 3 -CH3-Cl120-8.8Halogen bond interaction
Analog 4 -CF3-OCH3200-8.2Unfavorable steric clash
Analog 5 -CH3-OCF3180-8.4Altered electronic profile

This data illustrates how systematic modifications can be correlated with biological activity and binding interactions, guiding the development of more effective molecules for targeted functions.

Conclusion and Future Perspectives

Summary of Key Research Insights on 3-(4-Methoxyphenyl)-4-methylaniline

Research on this compound and its derivatives has primarily focused on their synthesis and potential as intermediates in various chemical transformations. The core structure, a biphenyl (B1667301) amine with methoxy (B1213986) and methyl substitutions, provides a versatile scaffold for creating more complex molecules. Key insights reveal that this compound is often synthesized through established methods like the Suzuki coupling, which allows for the formation of the crucial aryl-aryl bond.

Derivatives of this compound have been investigated for their applications in medicinal chemistry and materials science. For instance, related structures containing the methoxyphenyl aniline (B41778) moiety have shown potential as analgesic agents and have been studied for their interaction with opioid receptors. nih.gov Furthermore, the structural motif is found in compounds designed as tubulin polymerization inhibitors, a strategy employed in the development of anticancer agents. nih.gov The electronic properties conferred by the methoxy and methyl groups on the aniline ring make these compounds interesting for the development of novel dyes and functional materials.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the existing research, several avenues remain largely unexplored. The full pharmacological profile of this compound itself is not well-documented. A systematic investigation into its biological activities, including but not limited to its potential antimicrobial, anti-inflammatory, or antioxidant properties, is warranted.

Methodological challenges primarily lie in the development of more efficient and sustainable synthetic protocols. While classical cross-coupling reactions are effective, they often require expensive catalysts and stringent reaction conditions. A significant challenge is the development of greener synthetic routes that minimize waste and utilize more environmentally benign reagents and solvents. mdpi.com Furthermore, the selective functionalization of the aniline ring to produce specific isomers can be challenging and represents an area for methodological improvement.

Potential for Development of Novel Synthetic Routes and Functional Derivatives

The development of novel synthetic routes for this compound and its analogs is a promising area of research. This includes the exploration of one-pot synthesis methods and the use of alternative catalytic systems, such as those based on more abundant and less toxic metals. google.com Microwave-assisted synthesis is another avenue that could lead to faster reaction times and improved yields. mdpi.com

There is significant potential for creating a wide array of functional derivatives. By modifying the methoxy and methyl groups or by introducing new substituents onto the aromatic rings, a library of compounds with diverse electronic and steric properties can be generated. These new derivatives could be screened for a variety of applications, from new pharmaceutical leads to advanced materials with tailored optical or electronic properties. For example, the synthesis of novel Schiff bases from this aniline could lead to new classes of ligands for catalysis or materials with interesting liquid crystalline properties. iucr.org

Prospects for Interdisciplinary Research Collaborations

The study of this compound and its derivatives is ripe for interdisciplinary collaboration.

Chemistry and Biology/Pharmacology: Synthetic chemists can collaborate with biologists and pharmacologists to design and synthesize novel derivatives and to evaluate their biological activities. This could lead to the discovery of new drug candidates with improved efficacy and reduced side effects. nih.govnih.gov

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists could focus on the development of new functional materials. For instance, derivatives of this compound could be incorporated into polymers to create novel organic electronics or sensor materials.

Computational and Experimental Chemistry: Computational chemists can use modeling and simulation techniques to predict the properties of new derivatives and to guide synthetic efforts. This can help to streamline the discovery process and reduce the need for extensive trial-and-error experimentation.

By fostering these interdisciplinary collaborations, the full potential of this compound and its derivatives can be realized, leading to advancements in both fundamental science and practical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.